molecular formula C8H14ClN3O3S B15293015 1-(Isoxazol-4-ylsulfonyl)piperidin-4-amine hydrochloride

1-(Isoxazol-4-ylsulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B15293015
M. Wt: 267.73 g/mol
InChI Key: QWVIMTOBYWMOEI-UHFFFAOYSA-N
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Description

1-(Isoxazol-4-ylsulfonyl)piperidin-4-amine hydrochloride is a compound that combines the structural features of isoxazole and piperidine Isoxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom, while piperidine is a six-membered heterocycle with one nitrogen atom

Preparation Methods

The synthesis of 1-(Isoxazol-4-ylsulfonyl)piperidin-4-amine hydrochloride typically involves multiple steps, starting with the preparation of the isoxazole and piperidine precursors. The synthetic route may include:

    Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group to the isoxazole ring.

    Amination: Formation of the piperidine ring and subsequent amination to introduce the amine group.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt for improved stability and solubility.

Industrial production methods often involve optimization of these steps to ensure high yield and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(Isoxazol-4-ylsulfonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazole ring or the sulfonyl group, leading to different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the piperidine nitrogen.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the isoxazole or piperidine rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Isoxazol-4-ylsulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The isoxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(Isoxazol-4-ylsulfonyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H14ClN3O3S

Molecular Weight

267.73 g/mol

IUPAC Name

1-(1,2-oxazol-4-ylsulfonyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C8H13N3O3S.ClH/c9-7-1-3-11(4-2-7)15(12,13)8-5-10-14-6-8;/h5-7H,1-4,9H2;1H

InChI Key

QWVIMTOBYWMOEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CON=C2.Cl

Origin of Product

United States

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